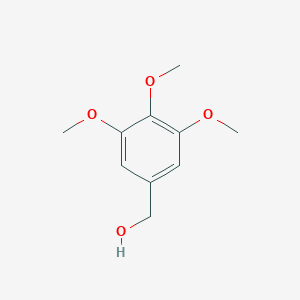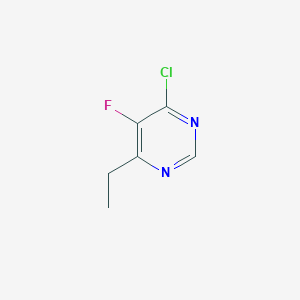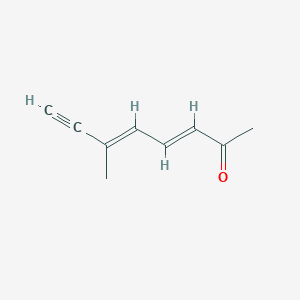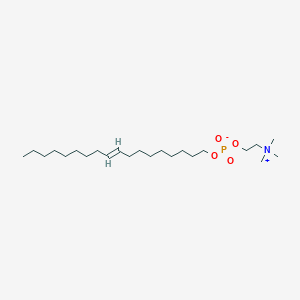
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown potential as a therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mécanisme D'action
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and function, and is overexpressed in many B-cell malignancies. By inhibiting BTK, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea disrupts the signaling pathway and induces apoptosis in B-cells. N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has also been shown to inhibit other downstream targets of BTK, including AKT and ERK, which may contribute to its anti-tumor effects.
Effets Biochimiques Et Physiologiques
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to have several biochemical and physiological effects in preclinical models of B-cell malignancies. In CLL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit BTK signaling and induce apoptosis in CLL cells, both alone and in combination with other agents. In MCL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit tumor growth and improve survival in mouse models. In DLBCL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit BTK signaling and induce apoptosis in DLBCL cells. N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has also been shown to inhibit other downstream targets of BTK, including AKT and ERK, which may contribute to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea in lab experiments include its specificity for BTK, its ability to inhibit other downstream targets of BTK, and its potential as a therapeutic agent for the treatment of B-cell malignancies. However, there are also several limitations to using N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea in lab experiments, including its cost, its limited availability, and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for research on N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea, including:
1. Clinical trials: N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea is currently being evaluated in several clinical trials for the treatment of B-cell malignancies, including CLL, MCL, and DLBCL. Further clinical trials are needed to evaluate the safety and efficacy of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea in larger patient populations.
2. Combination therapy: N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has shown potential as a combination therapy with other agents, including venetoclax and rituximab. Further research is needed to identify optimal combinations and dosing regimens.
3. Resistance mechanisms: Resistance to BTK inhibitors, including N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea, is a common problem in the treatment of B-cell malignancies. Further research is needed to identify the mechanisms of resistance and develop strategies to overcome it.
4. Biomarkers: Biomarkers are needed to predict response to BTK inhibitors, including N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea. Further research is needed to identify biomarkers that can be used to select patients for treatment and monitor response.
Conclusion
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea is a small molecule inhibitor that targets the protein kinase BTK and has shown potential as a therapeutic agent for the treatment of various B-cell malignancies. The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been optimized to improve yield and purity, and several methods have been developed for large-scale production. N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been extensively studied in preclinical models of B-cell malignancies and has shown promising results in both in vitro and in vivo studies. Future research on N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea should focus on clinical trials, combination therapy, resistance mechanisms, and biomarkers.
Méthodes De Synthèse
The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea involves several steps, including the reaction of 2,6-diisopropylaniline with 1-bromo-2-chloroethane to form the intermediate 2,6-bis(1-methylethyl)-N-(2-chloroethyl)aniline. This intermediate is then reacted with 1-methyl-1H-indole-3-carboxaldehyde to form the final product, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea. The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been optimized to improve yield and purity, and several methods have been developed for large-scale production.
Applications De Recherche Scientifique
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In CLL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit BTK signaling and induce apoptosis in CLL cells, both alone and in combination with other agents. In MCL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit tumor growth and improve survival in mouse models. In DLBCL, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea has been shown to inhibit BTK signaling and induce apoptosis in DLBCL cells.
Propriétés
Numéro CAS |
145131-23-3 |
|---|---|
Nom du produit |
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)butyl)urea |
Formule moléculaire |
C26H35N3O |
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-(1-methylindol-3-yl)butyl]urea |
InChI |
InChI=1S/C26H35N3O/c1-7-19(23-16-29(6)24-14-9-8-11-22(23)24)15-27-26(30)28-25-20(17(2)3)12-10-13-21(25)18(4)5/h8-14,16-19H,7,15H2,1-6H3,(H2,27,28,30) |
Clé InChI |
AYIQHRJVMJNQAZ-UHFFFAOYSA-N |
SMILES |
CCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
SMILES canonique |
CCC(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
Synonymes |
3-(2,6-dipropan-2-ylphenyl)-1-[2-(1-methylindol-3-yl)butyl]urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



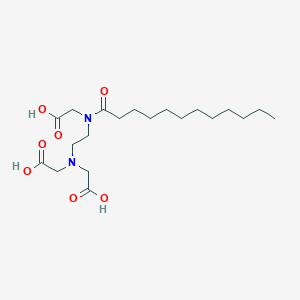
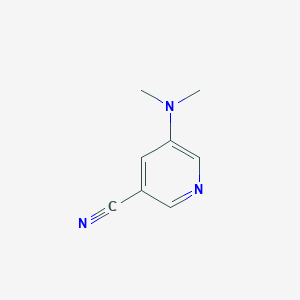
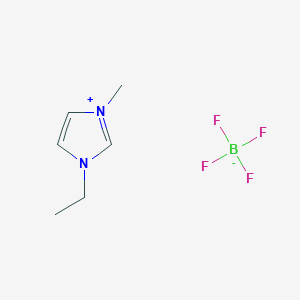
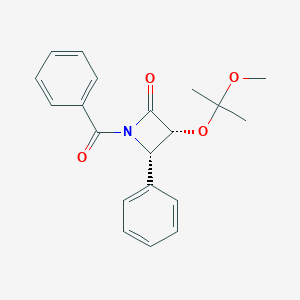
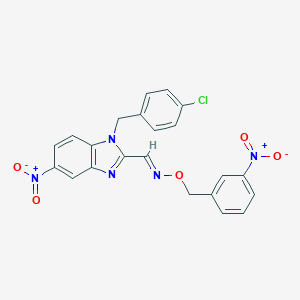
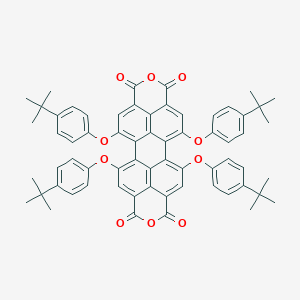
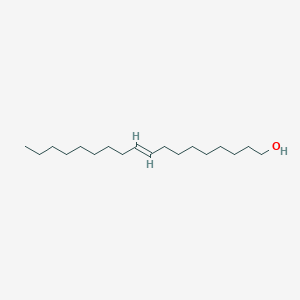
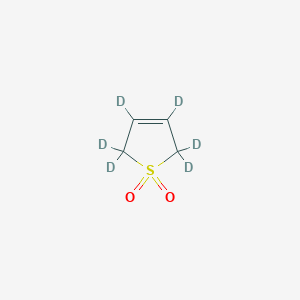
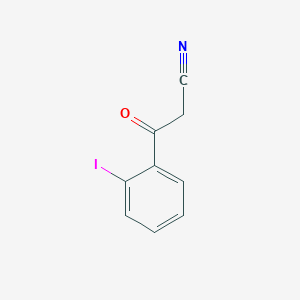
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
